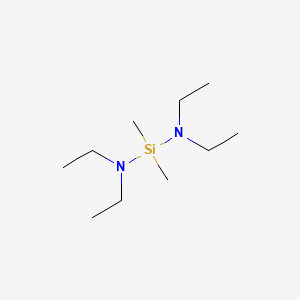
3-Phenylpyrrolidin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 3-Phenylpyrrolidin-3-ol involves several innovative methods. For example, the double reduction of cyclic sulfonamides has been used to synthesize compounds like (4S-Phenylpyrrolidin-2R-yl)methanol, showcasing the versatility in creating phenylpyrrolidine derivatives through reductive ring-opening of cyclic precursors (Evans, 2007). Additionally, gold(I)-catalyzed cycloisomerization reactions have been employed to synthesize cis-3-acyl-4-alkenylpyrrolidines, highlighting the role of catalytic methods in constructing complex pyrrolidine structures (Yeh et al., 2010).
Molecular Structure Analysis
Spectroscopic methods, including X-ray diffraction and NMR spectroscopy, have been pivotal in analyzing the molecular structure of phenylpyrrolidine derivatives. Studies such as the one conducted on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provide insights into the compound's electronic structure, hyperconjugative interactions, and molecular geometry, employing computational methods like density functional theory (DFT) for detailed analysis (Devi et al., 2018).
Chemical Reactions and Properties
Phenylpyrrolidine derivatives engage in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, arylation of N-phenylpyrrolidine without a directing group showcases the compound's ability to undergo selective sp3 C-H bond functionalization, a reaction facilitated by ruthenium catalysts (Sezen & Sames, 2005). These reactions underscore the compound's versatility and potential for further functionalization.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, play a significant role in the applicability and handling of phenylpyrrolidine derivatives. Studies on compounds like 3-ethyl-3-phenylpyrrolidin-2-one have explored these aspects through chiral HPLC separation and crystal structure analysis, highlighting the impact of stereochemistry on physical properties (Krivoshein et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Derivatives : 3-Phenylpyrrolidin-3-ol and its derivatives have been synthesized and studied for various applications. For instance, research focused on the preparation of N‐substituted 3‐phenylpyrrolidin‐3‐ols and their derivatives, highlighting their potential in pharmacological studies and chemical synthesis (Casy, Birnbaum, Hall, & Everitt, 1965).
- Catalytic Arylation : Studies on the arylation of N-phenylpyrrolidine, leading to the direct and selective arylation of sp3 C-H bonds without a directing group, have been conducted. This research contributes to the understanding of chemical reactions and synthesis involving 3-Phenylpyrrolidin-3-ol related compounds (Sezen & Sames, 2005).
Pharmacological Applications
- RORγt Inverse Agonists : Phenyl (3-Phenylpyrrolidin-3-yl)sulfones, closely related to 3-Phenylpyrrolidin-3-ol, have been discovered as selective, orally active RORγt inverse agonists. These compounds are significant in the development of treatments for conditions like inflammation and autoimmune diseases (Duan et al., 2019).
- Anticonvulsant Properties : The compound 3-Ethyl-3-phenylpyrrolidin-2-one, a derivative of 3-Phenylpyrrolidin-3-ol, has been studied for its anticonvulsant properties. This research is crucial for understanding the potential medical applications of 3-Phenylpyrrolidin-3-ol derivatives in treating epilepsy and related disorders (Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017).
Biological and Biochemical Research
- Receptor Binding Studies : Research has been conducted on the binding affinity of various 3-phenylpyrrolidines at dopamine receptors, which is crucial for understanding their role in neurological functions and potential therapeutic applications (Crider, Andersen, Cruse, Ghosh, & Harpalani, 1992).
- Metabolites of Flavan-3-ols : Studies on phenyl-γ-valerolactones and phenylvaleric acids, which include 3-Phenylpyrrolidin-3-ol derivatives, have been significant in understanding the metabolism of flavan-3-ols and their impact on human health (Mena et al., 2019).
Eigenschaften
IUPAC Name |
3-phenylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYBBFSDHKQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964411 | |
| Record name | 3-Phenylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidin-3-ol | |
CAS RN |
49798-31-4 | |
| Record name | 3-Phenyl-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49798-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-3-pyrrolidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049798314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-3-PYRROLIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB4A7ZSH3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















